molecular formula C8H8Cl2FNO2 B1292677 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride CAS No. 1135916-92-5

2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride

Cat. No.: B1292677
CAS No.: 1135916-92-5
M. Wt: 240.06 g/mol
InChI Key: OCAODCXJDZSULF-UHFFFAOYSA-N
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Description

2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H8ClFNO2·HCl. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms.

Biochemical Analysis

Biochemical Properties

2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as aminotransferases and dehydrogenases. The interactions between this compound and these enzymes are primarily based on the compound’s structural compatibility with the active sites of the enzymes, leading to either activation or inhibition of enzymatic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization. Additionally, this compound can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific sites on enzymes, altering their conformation and activity. This binding can result in either the inhibition or activation of the enzyme, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolism, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above a certain concentration. Toxicity studies have indicated that high doses of this compound can cause cellular damage and disrupt normal physiological functions in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, leading to changes in the production and utilization of metabolic intermediates. The interactions between this compound and these enzymes are crucial for understanding its role in cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and function, as its accumulation in specific tissues or organelles may enhance or inhibit its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its effects on cellular processes. The activity and function of this compound are influenced by its subcellular localization, as its interactions with biomolecules and enzymes are dependent on its spatial distribution within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring, to form various reduced derivatives.

    Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Reduced aromatic derivatives.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-2-(4-chlorophenyl)acetic acid hydrochloride
  • 2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride
  • 2-Amino-2-(3-chloro-4-fluorophenyl)acetic acid hydrochloride

Comparison:

Properties

IUPAC Name

2-amino-2-(4-chloro-3-fluorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2.ClH/c9-5-2-1-4(3-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAODCXJDZSULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135916-92-5
Record name 2-amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride
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